1-Methylcyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXNVMIINTAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514781 | |

| Record name | 1-Methylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-91-5 | |

| Record name | 1-Methylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1-Methylcyclopropanecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methylcyclopropanecarboxamide is a small organic molecule featuring a strained cyclopropane ring, a structural motif of increasing interest in medicinal and agricultural chemistry. The rigid conformation conferred by the three-membered ring provides a unique scaffold for designing compounds with specific steric and electronic properties. While detailed experimental data on 1-Methylcyclopropanecarboxamide itself is limited in public literature, this guide consolidates available information on its fundamental properties, provides a plausible synthetic protocol based on established chemical transformations, and discusses the potential biological significance of the cyclopropane carboxamide moiety by examining related structures. This document aims to serve as a foundational resource for researchers interested in utilizing this and similar chemical entities in drug discovery and development.

Core Chemical and Physical Properties

1-Methylcyclopropanecarboxamide (CAS RN: 15910-91-5) is a derivative of cyclopropane, characterized by the presence of a methyl group and a carboxamide group attached to the same carbon atom of the cyclopropane ring.[1][2] Its structural rigidity and defined conformation make it an attractive building block in chemical synthesis.

Chemical Identifiers

A comprehensive list of identifiers for 1-Methylcyclopropanecarboxamide is provided below, facilitating its unambiguous identification in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide | PubChem[1] |

| CAS Number | 15910-91-5 | Protheragen[3], PubChem[1] |

| Molecular Formula | C₅H₉NO | PubChem[1] |

| SMILES | CC1(CC1)C(=O)N | PubChem[1] |

| InChI | InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | PubChem[1] |

| InChIKey | HLCXNVMIINTAOG-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 99.13 g/mol | PubChem[1] |

| Exact Mass | 99.068413911 Da | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Complexity | 105 | PubChem[1] |

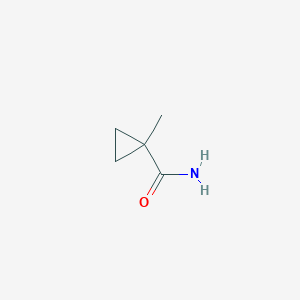

Chemical Structure

The chemical structure of 1-Methylcyclopropanecarboxamide is defined by a central cyclopropane ring. One carbon atom of the ring is quaternary, bonded to both a methyl group (-CH₃) and a primary amide group (-CONH₂).

Caption: Chemical structure of 1-Methylcyclopropanecarboxamide.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 1-Methylcyclopropanecarboxamide is not detailed in the available search results, a viable synthetic route can be proposed based on standard organic chemistry transformations, starting from its corresponding carboxylic acid, 1-Methylcyclopropanecarboxylic acid.

Proposed Synthetic Workflow

The most common method for preparing a primary amide from a carboxylic acid involves a two-step process: activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.

Caption: Proposed two-step synthesis of 1-Methylcyclopropanecarboxamide.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of 1-Methylcyclopropanecarboxamide from 1-Methylcyclopropanecarboxylic acid via an acyl chloride intermediate.

Materials:

-

1-Methylcyclopropanecarboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Aqueous ammonium hydroxide (NH₄OH), 28-30%

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Step 1: Formation of 1-Methylcyclopropanecarbonyl Chloride

-

To a solution of 1-Methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-Methylcyclopropanecarbonyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Amination to form 1-Methylcyclopropanecarboxamide

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5 eq) to the stirred solution. An alternative method involves bubbling anhydrous ammonia gas through the solution.[4]

-

Maintain stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Methylcyclopropanecarboxamide.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or column chromatography to obtain the pure compound.

-

Biological Activity and Signaling Pathways

There is no specific literature detailing the biological activity or mechanism of action for 1-Methylcyclopropanecarboxamide itself. However, the broader class of compounds containing the cyclopropane carboxamide moiety has demonstrated significant and diverse biological activities.[5] These activities suggest that small molecules like 1-Methylcyclopropanecarboxamide could serve as valuable starting points or fragments in drug discovery programs.

Potential Roles based on Analogous Structures:

-

Enzyme Inhibition: Certain cyclopropane derivatives have been identified as inhibitors of enzymes such as E. coli ketol-acid reductoisomerase (KARI), which is a target for herbicides and antimicrobial agents.[6]

-

Antiproliferative Activity: More complex derivatives, such as 1-phenylcyclopropane carboxamides, have shown the ability to inhibit the proliferation of human myeloid leukaemia cell lines.[7]

-

General Bioactivity: The cyclopropane ring is a component in compounds with insecticidal, herbicidal, fungicidal, antitumor, and anti-HBV activities.[5]

The diagram below illustrates a conceptual pathway where a cyclopropane-containing small molecule acts as an enzyme inhibitor, a common mechanism for bioactive compounds in drug development.

Caption: Conceptual mechanism of enzyme inhibition by a cyclopropane derivative.

Conclusion

1-Methylcyclopropanecarboxamide represents a simple yet structurally intriguing molecule. While comprehensive experimental characterization is lacking in public-domain literature, its fundamental properties can be reliably computed, and its synthesis is achievable through standard chemical methods. The established broad-spectrum bioactivity of related cyclopropane carboxamides provides a strong rationale for its investigation as a potential scaffold or fragment in the development of new therapeutic and agrochemical agents. This guide provides a consolidated starting point for researchers to design and execute further studies on this compound and its derivatives.

References

- 1. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. 1-Methylcyclopropanecarboxamide - Protheragen [protheragen.ai]

- 4. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 1-Methylcyclopropanecarboxamide: Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylcyclopropanecarboxamide, a unique molecule with potential applications in medicinal chemistry and drug discovery. This document details its chemical structure, analytical properties, and synthesizes available information on its biological context, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

1-Methylcyclopropanecarboxamide is a primary amide derivative of 1-methylcyclopropanecarboxylic acid. The presence of a strained cyclopropane ring imparts distinct conformational rigidity and electronic properties to the molecule, making it an interesting scaffold for chemical exploration.

Table 1: Chemical Identifiers and Properties of 1-Methylcyclopropanecarboxamide [1]

| Property | Value |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| CAS Number | 15910-91-5 |

| Canonical SMILES | CC1(CC1)C(=O)N |

| InChI Key | HLCXNVMIINTAOG-UHFFFAOYSA-N |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

digraph "1_Methylcyclopropanecarboxamide_Structure" { graph [rankdir="LR", size="4,2", maxwidth="760"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; O1 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

C1 -- C2; C1 -- C3; C2 -- C3; C1 -- C4; C1 -- C5; C4 -- O1 [style=double]; C4 -- N1; N1 -- H1; N1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C5 -- H7; C5 -- H8; C5 -- H9;

{rank=same; C2; C3;} }

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible two-step synthesis begins with the commercially available 1-methylcyclopropanecarboxylic acid.

References

An In-depth Technical Guide to 1-Methylcyclopropanecarboxamide (CAS Number 15910-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarboxamide, with CAS number 15910-91-5, is a small molecule characterized by a stable cyclopropane ring coupled to a carboxamide group. While specific research on this particular compound is limited in publicly accessible literature, the broader class of cyclopropane carboxamides has garnered significant interest in medicinal chemistry. This technical guide synthesizes the available information on 1-Methylcyclopropanecarboxamide, its chemical properties, and potential biological significance inferred from related compounds. It aims to provide a foundational resource for researchers interested in exploring its potential applications in drug discovery and development. This document covers physicochemical data, extrapolated biological context, a putative synthesis protocol, and a proposed analytical method.

Physicochemical Properties

The fundamental physicochemical properties of 1-Methylcyclopropanecarboxamide are summarized below. This data is primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 15910-91-5 | [1] |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide | [1] |

| Canonical SMILES | CC1(CC1)C(=O)N | [1] |

| Calculated LogP | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Biological Context and Potential Therapeutic Relevance

Inferred Areas of Activity

Based on the activities of structurally related compounds, 1-Methylcyclopropanecarboxamide could be investigated for a range of therapeutic applications:

-

Anticancer Activity: Several studies have reported the evaluation of 1-phenylcyclopropane carboxamide derivatives for their antiproliferative effects against various cancer cell lines, including human myeloid leukemia.[3] These compounds have been shown to inhibit cell proliferation, suggesting that the cyclopropane carboxamide moiety can be a valuable component in the design of novel anticancer agents.[3]

-

Anti-inflammatory and Antidepressant Potential: The class of 1-phenylcyclopropane carboxamides has also been associated with anti-inflammatory and anti-depressive activities.[2][3]

-

Antimalarial Properties: A notable discovery has been the identification of cyclopropyl carboxamides as a novel class of potent antimalarial agents, effective against both drug-sensitive and resistant strains of Plasmodium falciparum.[2][4] These compounds were identified through phenotypic screening and have shown oral efficacy in mouse models.[2][4]

The logical workflow for investigating the biological activity of a novel compound like 1-Methylcyclopropanecarboxamide would typically follow a tiered approach, starting with broad screening and progressing to more focused mechanistic studies.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Experimental Protocols

Putative Synthesis of 1-Methylcyclopropanecarboxamide

A specific, detailed experimental protocol for the synthesis of 1-Methylcyclopropanecarboxamide is not published in peer-reviewed journals. However, a plausible synthetic route can be derived from general methods for the synthesis of amides from carboxylic acids and related compounds described in patents and chemical literature. The following protocol is a proposed method based on the amidation of the corresponding carboxylic acid.

Objective: To synthesize 1-Methylcyclopropanecarboxamide from 1-methylcyclopropanecarboxylic acid.

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (concentrated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) to the solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours until the evolution of gas ceases.

-

The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add the solution of the crude 1-methylcyclopropanecarbonyl chloride from step 1 to the cold aqueous ammonia with vigorous stirring. A white precipitate of 1-Methylcyclopropanecarboxamide is expected to form.

-

Continue stirring the mixture at 0 °C for 1 hour and then at room temperature for another hour.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with dichloromethane (3 x volume of the initial DCM used).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Methylcyclopropanecarboxamide.

-

The crude product may be purified by recrystallization or column chromatography on silica gel.

-

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Caption: Proposed synthetic pathway for 1-Methylcyclopropanecarboxamide.

Proposed Analytical Method for Quantification

A validated analytical method for the quantification of 1-Methylcyclopropanecarboxamide is not available. However, a reverse-phase high-performance liquid chromatography (RP-HPLC) method, commonly used for the analysis of small polar molecules, can be developed.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.

-

Initial conditions could be 5% acetonitrile, ramping up to 95% over a set period.

Detection:

-

UV detection at a wavelength determined by the UV absorbance spectrum of 1-Methylcyclopropanecarboxamide (likely in the range of 200-220 nm due to the amide chromophore).

Method Development Workflow:

References

- 1. fishersci.com [fishersci.com]

- 2. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylcyclopropanecarboxamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarboxamide, a notable derivative of cyclopropane, holds a significant position as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. The document details its chemical and physical properties, summarizes quantitative data from pivotal experiments in structured tables, and provides in-depth experimental protocols. Furthermore, it visualizes key synthetic pathways and logical relationships through detailed diagrams, offering a thorough resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique electronic properties confer upon molecules a rigid conformation that can enhance binding to biological targets, improve metabolic stability, and increase potency. 1-Methylcyclopropanecarboxamide (CAS No. 15910-91-5)[1][2][3][4][5] emerges as a key building block in this context, serving as a precursor to a variety of pharmaceutical and agrochemical agents. This guide delves into the core aspects of this compound, from its initial synthesis to its applications in modern research.

Discovery and Historical Context

While a definitive seminal publication detailing the "discovery" of 1-Methylcyclopropanecarboxamide is not readily apparent in a singular, celebrated paper, its history is intrinsically linked to the broader exploration of cyclopropane chemistry for therapeutic applications. The PubChem database indicates the creation date of the entry for this compound as February 8, 2007, but its presence in the chemical literature and patent landscape precedes this.[1]

The development of synthetic routes to its precursor, 1-methylcyclopropanecarboxylic acid, was a critical step. Early methods for creating the 1-methylcyclopropane core often involved multi-step sequences. For instance, a known process for a related compound, 1-methylcyclopropanecarboxaldehyde, involved the reaction of methacrylonitrile with diazomethane, a method less suitable for industrial scale-up.[6]

The emergence of more practical synthetic strategies for 1-methylcyclopropanecarboxylic acid, as detailed in various patents, paved the way for the accessible synthesis of 1-Methylcyclopropanecarboxamide.[7] These developments were driven by the increasing interest in cyclopropylamines and their derivatives in drug discovery, particularly for their potential central nervous system (CNS) activity, due to their favorable physicochemical properties for blood-brain barrier penetration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methylcyclopropanecarboxamide is presented in the table below, with data compiled from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| CAS Number | 15910-91-5 |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide |

| Appearance | White to off-white solid (typical) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 43.1 Ų |

| LogP (calculated) | 0.3 |

Synthesis and Experimental Protocols

The synthesis of 1-Methylcyclopropanecarboxamide is most commonly achieved through the amidation of its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. The overall synthetic pathway can be visualized as a two-stage process: the formation of the carboxylic acid precursor, followed by its conversion to the amide.

Synthesis of 1-Methylcyclopropanecarboxylic Acid

Several methods have been patented for the synthesis of 1-methylcyclopropanecarboxylic acid. One common approach involves the cyclopropanation of a methacrylate derivative followed by hydrolysis.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid (Illustrative)

This protocol is a generalized representation based on patent literature and may require optimization.

Step 1: Cyclopropanation of Methacrylamide Methacrylamide is reacted with a dihalomethane (e.g., dibromomethane or dichloromethane) in the presence of a strong base to form a 2,2-dihalo-1-methylcyclopropanecarboxamide intermediate.

Step 2: Reductive Dehalogenation and Hydrolysis The dihalide intermediate is then subjected to reductive dehalogenation, for example, using a metal such as sodium in an appropriate solvent. The resulting 1-methylcyclopropanecarboxamide can then be hydrolyzed under acidic or basic conditions to yield 1-methylcyclopropanecarboxylic acid.

A patent describes a process where methacrylamide is used as a starting material, which first undergoes cyclopropylation with a trihalide in the presence of an alkali to generate a 2,2-gem halide. This intermediate then reacts with sodium metal to remove the halogen atoms, and subsequent hydrolysis yields 1-methylcyclopropanecarboxylic acid.[7]

Amidation of 1-Methylcyclopropanecarboxylic Acid

The conversion of 1-methylcyclopropanecarboxylic acid to 1-Methylcyclopropanecarboxamide can be achieved through standard amidation procedures.

Experimental Protocol: Amidation of 1-Methylcyclopropanecarboxylic Acid

-

Acid Chloride Formation: 1-methylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form 1-methylcyclopropanecarbonyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Reaction with Ammonia: The resulting acid chloride is then carefully added to a solution of ammonia (e.g., aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent) at a low temperature (e.g., 0-10 °C) to form 1-Methylcyclopropanecarboxamide.

-

Workup and Purification: The reaction mixture is then worked up by extraction and purified by recrystallization or chromatography to yield the final product.

Quantitative Data from Synthesis

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Synthesis of Precursor | Methacrylamide | 1. CHBr₃, NaOH2. Na, Toluene | 1-Methylcyclopropanecarboxylic Acid | Not specified in abstract | [7] |

| Amidation (General) | 1-Methylcyclopropanecarboxylic Acid | 1. SOCl₂2. NH₃ | 1-Methylcyclopropanecarboxamide | High (typical) | General Method |

Visualizing the Synthesis

The logical flow of the synthesis of 1-Methylcyclopropanecarboxamide can be represented using a workflow diagram.

Caption: Synthetic workflow for 1-Methylcyclopropanecarboxamide.

Biological Significance and Applications

While specific biological activity data for 1-Methylcyclopropanecarboxamide is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for compounds with a wide range of biological activities. The cyclopropane moiety is known to impart favorable pharmacokinetic properties, and cyclopropanecarboxamide derivatives have been investigated for various therapeutic applications.

Research on related compounds has shown that cyclopropanecarboxamide derivatives exhibit activities including:

-

Antimicrobial and Antifungal Activity: Studies on various amide derivatives containing a cyclopropane ring have demonstrated moderate to excellent activity against bacterial and fungal strains.[8]

-

Anticancer Activity: Phenylcyclopropane carboxamide derivatives have shown effective inhibition of proliferation in certain cancer cell lines.

The rigid structure of the cyclopropane ring in 1-Methylcyclopropanecarboxamide makes it an attractive scaffold for designing molecules that can fit into specific binding pockets of enzymes and receptors.

Future Perspectives

The utility of 1-Methylcyclopropanecarboxamide as a synthetic building block is well-established. Future research is likely to focus on its incorporation into more complex and novel molecular architectures to explore new therapeutic areas. The development of more efficient and stereoselective synthetic routes to this and related compounds will continue to be an area of interest for process chemists. As our understanding of the structure-activity relationships of cyclopropane-containing drugs deepens, 1-Methylcyclopropanecarboxamide will undoubtedly play a continued role in the discovery and development of new medicines.

Conclusion

1-Methylcyclopropanecarboxamide, while not a widely studied end-product itself, is a cornerstone intermediate in the synthesis of a diverse array of bioactive molecules. Its history is intertwined with the broader development of cyclopropane chemistry in medicinal science. The synthetic routes to this compound are well-documented in the patent literature, highlighting its industrial relevance. This technical guide has provided a consolidated overview of its properties, synthesis, and the logical framework of its preparation, serving as a valuable resource for professionals in the field. The continued exploration of cyclopropane-containing scaffolds ensures that 1-Methylcyclopropanecarboxamide will remain a relevant and important molecule in the landscape of drug discovery and development.

References

- 1. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15910-91-5|1-Methylcyclopropanecarboxamide|BLD Pharm [bldpharm.com]

- 3. CAS 15910-91-5 | 1-Methyl-cyclopropanecarboxylic acid amide - Synblock [synblock.com]

- 4. keyorganics.net [keyorganics.net]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. US4720593A - Process for the production of 1-methylcyclopropanecarboxaldehyde - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 1-Methylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available theoretical and computed physicochemical properties of 1-methylcyclopropanecarboxamide. Due to the limited publicly available research on this specific compound, this document focuses on computational data retrieved from established chemical databases. At present, there is a notable absence of published experimental data, such as spectroscopic analyses or detailed synthetic protocols, for direct comparison with theoretical values. Furthermore, no information regarding its biological activity or mechanism of action has been found in the scientific literature. This guide, therefore, serves as a foundational resource based on in-silico predictions, highlighting the need for future experimental validation and exploration of this molecule's potential applications.

Introduction

1-Methylcyclopropanecarboxamide is a small organic molecule featuring a cyclopropane ring, a methyl group, and a carboxamide functional group. Its structural characteristics suggest potential applications in medicinal chemistry and materials science, where the rigid cyclopropane scaffold can influence molecular conformation and properties. This document aims to provide a detailed overview of the theoretical properties of 1-methylcyclopropanecarboxamide based on computational models. The intended audience includes researchers in drug discovery and chemical synthesis who may consider this molecule as a building block or a target for further investigation.

Theoretical Physicochemical Properties

The following tables summarize the computed physicochemical properties of 1-methylcyclopropanecarboxamide. These values are derived from computational models and provide a theoretical basis for understanding the molecule's behavior.

Table 1: General and Molecular Properties [1]

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Exact Mass | 99.068413911 Da |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide |

| CAS Number | 15910-91-5 |

| InChI Key | HLCXNVMIINTAOG-UHFFFAOYSA-N |

| SMILES | CC1(CC1)C(=O)N |

Table 2: Computed Pharmacokinetic and Drug-Likeness Properties [1]

| Property | Value |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area (TPSA) | 43.1 Ų |

| Heavy Atom Count | 7 |

Molecular Structure and Conformation

The structural formula of 1-methylcyclopropanecarboxamide is presented below. The presence of the cyclopropane ring imparts significant rigidity to the molecule. The methyl group is attached to the same carbon as the carboxamide group, creating a quaternary carbon center.

Synthesis and Experimental Data

Synthesis

The following diagram illustrates a generalized synthetic pathway.

Note on Experimental Protocols: Detailed experimental methodologies, including reaction conditions, purification techniques, and characterization data for the synthesis of 1-methylcyclopropanecarboxamide, are not currently published. Researchers would need to develop and optimize these protocols based on standard organic synthesis techniques.

Spectroscopic Data

As of the date of this publication, no experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 1-methylcyclopropanecarboxamide has been found in public databases or the scientific literature. Such data would be crucial for the structural confirmation and characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity of 1-methylcyclopropanecarboxamide. Consequently, its mechanism of action and any potential interactions with biological signaling pathways are unknown. For professionals in drug development, this compound represents an unexplored chemical entity. Any investigation into its biological effects would be novel research.

Conclusion and Future Directions

1-Methylcyclopropanecarboxamide is a molecule with a simple yet distinct structure. The theoretical data presented in this guide provide a foundational understanding of its physicochemical properties. However, the lack of experimental data underscores a significant gap in the knowledge surrounding this compound.

Future research should prioritize:

-

Chemical Synthesis and Characterization: Development of a reliable synthetic route and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) are essential next steps.

-

Experimental Determination of Physicochemical Properties: Measurement of properties such as solubility, melting point, and pKa would be valuable for practical applications.

-

Biological Screening: A comprehensive screening of 1-methylcyclopropanecarboxamide in various biological assays could uncover potential therapeutic applications.

This technical guide serves to collate the currently available theoretical information on 1-methylcyclopropanecarboxamide and to highlight the opportunities for future research into this intriguing molecule.

References

Biological Activity of 1-Methylcyclopropanecarboxamide: An Overview

Initial investigations into the biological properties of 1-methylcyclopropanecarboxamide have yet to establish a specific, well-defined pharmacological profile for this compound. Publicly available scientific literature and databases currently lack in-depth studies detailing its mechanism of action, associated signaling pathways, or quantitative biological activity data.

While the broader class of cyclopropane-containing molecules has garnered significant interest in medicinal chemistry for a range of applications, specific data for the 1-methylcyclopropanecarboxamide derivative remains scarce. Chemical databases provide foundational information on its structure and physical properties, but comprehensive biological assays and screening results are not extensively reported.

General Context of Cyclopropane Derivatives in Biology

Cyclopropane rings are unique structural motifs incorporated into various biologically active molecules. Their inherent ring strain and rigid conformation can impart favorable properties, such as increased potency and metabolic stability, to parent compounds. Derivatives of cyclopropanecarboxamide have been explored for a variety of therapeutic areas. For instance, substituted 1-phenylcyclopropane carboxamide derivatives have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects in certain cancer cell lines. Other cyclopropane-containing compounds have been designed as enzyme inhibitors or modulators of specific cellular targets.

It is important to note that the biological activity of such derivatives is highly dependent on the specific substitutions and overall molecular structure. Therefore, the activities of related compounds cannot be directly extrapolated to 1-methylcyclopropanecarboxamide.

Future Directions

The absence of detailed biological data for 1-methylcyclopropanecarboxamide highlights an area for potential future research. A thorough investigation would be required to determine its biological effects, including:

-

Broad biological screening: To identify any potential therapeutic areas of interest.

-

Target identification studies: To determine the specific proteins or cellular components with which it may interact.

-

In vitro and in vivo assays: To quantify its potency, efficacy, and pharmacokinetic profile.

-

Mechanism of action studies: To elucidate the signaling pathways it may modulate.

Until such studies are conducted and published, a comprehensive technical guide on the biological activity of 1-methylcyclopropanecarboxamide cannot be fully realized. Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research to characterize its pharmacological properties.

Preliminary Investigation of 1-Methylcyclopropanecarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarboxamide is a small organic molecule featuring a cyclopropane ring, a structural motif of increasing interest in medicinal chemistry. The rigid, three-dimensional nature of the cyclopropyl group can confer desirable physicochemical and pharmacological properties to a molecule, including enhanced metabolic stability, improved target-binding affinity, and reduced off-target effects.[1][2][3] This document provides a preliminary technical overview of 1-Methylcyclopropanecarboxamide, summarizing its known properties and outlining potential avenues for future research. Due to the limited publicly available data specific to this compound, this guide also incorporates general principles and methodologies applicable to the study of novel cyclopropane-containing entities in a drug discovery context.

Introduction

The cyclopropane ring is a versatile structural element in drug design. Its unique electronic and conformational properties have been exploited to develop a range of therapeutic agents.[4][5] The incorporation of a cyclopropyl group can lead to improvements in potency, selectivity, and pharmacokinetic profiles.[3] 1-Methylcyclopropanecarboxamide, with its simple yet distinct structure, represents a potential scaffold for the development of novel therapeutics across various disease areas. This document serves as a foundational guide for researchers interested in exploring the synthetic routes, potential biological activities, and mechanisms of action of this and related compounds.

Physicochemical Properties

A summary of the computed physicochemical properties of 1-Methylcyclopropanecarboxamide is presented in Table 1. These properties are essential for predicting the compound's behavior in biological systems and for guiding initial experimental design.

| Property | Value | Source |

| Molecular Formula | C5H9NO | PubChem |

| Molecular Weight | 99.13 g/mol | PubChem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 99.068413 g/mol | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| CAS Number | 15910-91-5 | PubChem |

Synthesis

A patent describes a process for preparing alkyl 1-methylcyclopropanecarboxylates, which are key intermediates.[6] This process starts from γ-butyrolactone and involves methylation, halo-functionalization, and subsequent cyclization. The resulting ester can then be converted to the desired amide.

Proposed Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for 1-Methylcyclopropanecarboxamide.

Potential Biological Activities and Mechanism of Action

The biological activities of 1-Methylcyclopropanecarboxamide have not been extensively characterized in the public domain. However, the broader class of cyclopropane-containing compounds has been associated with a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[4][5]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of kinase inhibition among small molecule drugs, a hypothetical mechanism of action for 1-Methylcyclopropanecarboxamide could involve the modulation of a cellular signaling pathway implicated in disease. The following diagram illustrates a generic kinase signaling cascade that could be a target for such a molecule.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Illustrative Experimental Protocols

Detailed experimental protocols for the biological evaluation of 1-Methylcyclopropanecarboxamide are not available. However, standard assays can be adapted to investigate its potential activities.

Cell Viability Assay (Illustrative)

This protocol describes a general method for assessing the effect of a test compound on the viability of a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Methylcyclopropanecarboxamide in a human cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

1-Methylcyclopropanecarboxamide (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 1-Methylcyclopropanecarboxamide in culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 of 1-Methylcyclopropanecarboxamide against a target kinase (e.g., Kinase 2 from the hypothetical pathway).

Materials:

-

Recombinant human Kinase 2

-

Kinase substrate peptide

-

ATP

-

Kinase assay buffer

-

1-Methylcyclopropanecarboxamide (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of 1-Methylcyclopropanecarboxamide in kinase assay buffer.

-

In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP. Include a no-kinase control and a vehicle control.

-

Incubate the reaction at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence. The signal intensity is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that would be generated from the aforementioned assays.

Table 2: Illustrative Cell Viability Data

| Compound | Cell Line | IC50 (µM) |

| 1-Methylcyclopropanecarboxamide | HeLa | [Data not available] |

| Doxorubicin (Control) | HeLa | [Typical literature value] |

Table 3: Illustrative Kinase Inhibition Data

| Compound | Kinase Target | IC50 (nM) |

| 1-Methylcyclopropanecarboxamide | Kinase 2 | [Data not available] |

| Staurosporine (Control) | Kinase 2 | [Typical literature value] |

Conclusion and Future Directions

1-Methylcyclopropanecarboxamide is a molecule with potential for further investigation in the field of drug discovery. Its simple structure, incorporating the advantageous cyclopropane motif, makes it an attractive starting point for chemical exploration. The current body of public knowledge on this specific compound is limited, and therefore, significant research is required to elucidate its synthetic accessibility, biological activity, and mechanism of action.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for 1-Methylcyclopropanecarboxamide and its analogs.

-

Screening the compound against a diverse panel of biological targets, including cancer cell lines, kinases, and microbial strains.

-

Performing detailed structure-activity relationship (SAR) studies to identify key structural features for desired biological effects.

-

Conducting pharmacokinetic and in vivo efficacy studies for any promising lead compounds.

The methodologies and frameworks presented in this document provide a roadmap for the preliminary investigation of 1-Methylcyclopropanecarboxamide and other novel chemical entities.

References

An In-depth Technical Guide to 1-Methylcyclopropanecarboxamide

This technical guide provides a comprehensive overview of 1-Methylcyclopropanecarboxamide, consolidating available data on its chemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel small molecules.

Chemical and Physical Properties

1-Methylcyclopropanecarboxamide is a small molecule featuring a strained cyclopropane ring, a structural motif known to impart unique biological and chemical properties.[1] The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H9NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide | [2] |

| CAS Number | 15910-91-5 | [2] |

| SMILES | CC1(CC1)C(=O)N | [2] |

| InChI | InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | [2] |

| XLogP3-AA | 0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 99.068413911 Da | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Heavy Atom Count | 7 | [2] |

| Complexity | 105 | [2] |

Synthesis of 1-Methylcyclopropanecarboxamide

Experimental Protocol (Inferred)

Step 1: Synthesis of 1-Methylcyclopropanecarbonitrile

This step involves the cyclopropanation of methacrylonitrile. A likely method is a Simmons-Smith-type reaction or a variation thereof.

-

Materials: Methacrylonitrile, Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn-Cu), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of activated zinc-copper couple (or a solution of diethylzinc) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the zinc suspension at a rate that maintains a gentle reflux.

-

After the addition of diiodomethane is complete, the mixture is stirred for an additional hour at room temperature.

-

A solution of methacrylonitrile in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopropanecarbonitrile.

-

The crude product can be purified by distillation.

-

Step 2: Hydrolysis of 1-Methylcyclopropanecarbonitrile to 1-Methylcyclopropanecarboxamide

This step involves the partial hydrolysis of the nitrile to the corresponding amide.

-

Materials: 1-Methylcyclopropanecarbonitrile, concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., sodium hydroxide), water, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure (Acid-catalyzed):

-

1-Methylcyclopropanecarbonitrile is added slowly to an ice-cooled, stirred solution of concentrated sulfuric acid.

-

The mixture is stirred at a controlled temperature (e.g., 60-80°C) for a specified time, with the reaction progress monitored by TLC or GC.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amide.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

-

Procedure (Base-catalyzed with H₂O₂):

-

To a solution of 1-methylcyclopropanecarbonitrile in a suitable solvent (e.g., ethanol or acetone), an aqueous solution of hydrogen peroxide and a base (e.g., sodium hydroxide) is added.

-

The reaction is stirred at room temperature or with gentle heating, and the progress is monitored.

-

Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 1-methylcyclopropanecarboxamide can be purified by recrystallization or column chromatography.

-

Caption: Proposed two-step synthesis of 1-Methylcyclopropanecarboxamide.

Biological Activity and Potential Applications

Direct quantitative biological data for 1-Methylcyclopropanecarboxamide is limited in the public domain. However, the broader class of cyclopropane-containing molecules exhibits a wide range of biological activities.[1] The cyclopropane ring's unique electronic and steric properties can enhance binding to biological targets and improve metabolic stability.[4]

| Biological Activity | Compound Class / Example | Key Findings | Potential Application |

| Enzyme Inhibition | Cyclopropane derivatives | Can act as irreversible inhibitors by forming covalent bonds with enzyme active sites. | Drug development for various diseases. |

| Antimalarial | Cyclopropyl carboxamides | Identified as a novel class of potent inhibitors of Plasmodium falciparum.[5] | Treatment of malaria. |

| Antifungal | Amide derivatives containing cyclopropane | Showed moderate to excellent activity against Candida albicans.[6] | Development of new antifungal agents. |

| Anticancer | 1-Phenylcyclopropane carboxamide derivatives | Exhibit anti-proliferative and cytotoxic activity against various cancer cell lines.[3] | Oncology. |

| Hepatic Toxicity | Cyclopropane carboxylic acid (metabolite of Panadiplon) | Inhibition of mitochondrial fatty acid β-oxidation, leading to hepatotoxicity.[7] | Important consideration in drug safety and toxicology. |

Hypothetical Mechanism of Action and Signaling Pathway

Based on the observed hepatotoxicity of a structurally related cyclopropane carboxylic acid, a plausible mechanism of action for 1-Methylcyclopropanecarboxamide could involve the disruption of cellular metabolism, specifically the inhibition of mitochondrial fatty acid β-oxidation.[7] This inhibition could lead to a cascade of downstream effects.

The following diagram illustrates a hypothetical signaling pathway that could be affected by 1-Methylcyclopropanecarboxamide, assuming it or its metabolite inhibits a key enzyme in fatty acid metabolism.

Caption: Hypothetical mechanism of 1-Methylcyclopropanecarboxamide.

This proposed pathway suggests that by inhibiting fatty acid β-oxidation, 1-Methylcyclopropanecarboxamide could lead to a reduction in acetyl-CoA levels, thereby impacting the TCA cycle and cellular ATP production. This metabolic disruption could also lead to an increase in reactive oxygen species, potentially inducing apoptosis. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Conclusion

1-Methylcyclopropanecarboxamide is a small molecule with the potential for diverse biological activities, a characteristic shared by many compounds containing the cyclopropane moiety. While direct experimental data on its biological effects and mechanism of action are currently sparse, the information available for structurally related compounds suggests that it could be a valuable lead for drug discovery, particularly in the areas of infectious diseases and oncology. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The synthetic route proposed in this guide provides a starting point for obtaining this compound for further investigation.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarboxamide, a small molecule featuring a compact and rigid cyclopropane ring, presents a unique scaffold of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological activities based on structurally related compounds. Notably, a thorough search of public chemical and biological databases reveals a significant gap in the experimental data regarding the biological effects of this specific molecule. This document aims to consolidate the available information and provide a framework for future research into the pharmacological potential of 1-Methylcyclopropanecarboxamide.

Chemical and Physical Properties

1-Methylcyclopropanecarboxamide (IUPAC Name: 1-methylcyclopropane-1-carboxamide) is a simple amide derivative of 1-methylcyclopropanecarboxylic acid.[1] Its fundamental properties are summarized in the table below, primarily sourced from computed data available in the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | PubChem |

| Molecular Weight | 99.13 g/mol | PubChem |

| CAS Number | 15910-91-5 | PubChem |

| IUPAC Name | 1-methylcyclopropane-1-carboxamide | PubChem |

| Synonyms | 1-Methylcyclopropane-1-carboxamide, 1-Methylcyclopropane-1-carbamide, Cyclopropanecarboxamide, 1-methyl- | PubChem |

| Canonical SMILES | CC1(CC1)C(=O)N | PubChem |

| InChI Key | HLCXNVMIINTAOG-UHFFFAOYSA-N | PubChem |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (computed) | 0.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The proposed synthesis of 1-Methylcyclopropanecarboxamide is outlined below. It starts from methacrylonitrile, proceeds through the formation of 1-methylcyclopropanecarbonitrile and subsequent hydrolysis to 1-methylcyclopropanecarboxylic acid, and culminates in the amidation to the final product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylcyclopropanecarboxamide from γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1-methylcyclopropanecarboxamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, γ-butyrolactone. The protocols are based on established chemical transformations, though a direct, one-pot synthesis is not currently established. This document outlines a feasible synthetic pathway, including key intermediates, reaction conditions, and quantitative data.

Overall Synthetic Pathway

The proposed synthesis of 1-methylcyclopropanecarboxamide from γ-butyrolactone is a multi-step process. The overall transformation is depicted below:

Experimental Protocols and Data

Step 1: Synthesis of Methyl Cyclopropanecarboxylate from γ-Butyrolactone

This step involves the ring-opening of γ-butyrolactone followed by an intramolecular cyclization. The protocol is adapted from a patented procedure which describes the formation of the cyclopropane ring from the lactone precursor.[1]

Experimental Protocol:

-

Ring-Opening Reaction:

-

To a 1L four-necked flask equipped with a thermometer and a mechanical stirrer, add dimethyl sulfate (277.2g) and potassium carbonate (3.44g) as a catalyst.

-

Stir the mixture and slowly add γ-butyrolactone (172g) dropwise over 2 hours, maintaining the temperature between 80-90°C.

-

After the addition is complete, maintain the reaction temperature at 90°C and continue stirring for 8 hours to complete the ring-opening ester exchange reaction, forming methyl 4-((methoxysulfonyl)oxy)butyrate.

-

Filter the mixture to recover the catalyst for potential reuse.

-

-

Cyclization Reaction:

-

The filtrate from the previous step is then subjected to a cyclization reaction under strongly alkaline conditions to yield methyl cyclopropanecarboxylate.[2] A common method involves the use of a strong base like sodium methoxide.

-

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | γ-Butyrolactone | [1] |

| Key Reagents | Dimethyl Sulfate, Potassium Carbonate, Strong Base | [1][2] |

| Reaction Temperature | 80-90°C (Ring Opening) | [1] |

| Reaction Time | ~10 hours (Ring Opening) | [1] |

| Reported Yield | High (specific yield for this sequence not detailed) |

Step 2: α-Methylation of Methyl Cyclopropanecarboxylate

The introduction of a methyl group at the 1-position of the cyclopropane ring is a key and challenging step. Direct α-methylation of cyclopropane esters is not widely documented. An alternative approach involves the cyclization of a methylated precursor. One such method describes the synthesis of ethyl 1-methylcyclopropanecarboxylate from α-methyl-γ-chlorobutyric acid ethyl ester in a 47.6% yield using sodamide.[3]

Proposed Experimental Protocol (for future investigation):

-

Deprotonation:

-

Dissolve methyl cyclopropanecarboxylate in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon.

-

-

Methylation:

-

To the resulting enolate solution, add a methylating agent such as methyl iodide.

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain methyl 1-methylcyclopropanecarboxylate.

-

Alternative Synthetic Approach for 1-Methylcyclopropanecarboxylic Acid:

A more established route to 1-methylcyclopropanecarboxylic acid starts from methacrylic acid or its derivatives. This involves a cyclopropanation reaction with a trihalide in the presence of a base, followed by dehalogenation and hydrolysis.[4]

Step 3: Hydrolysis of Methyl 1-Methylcyclopropanecarboxylate

This is a standard ester hydrolysis to yield the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve methyl 1-methylcyclopropanecarboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

-

Extract the 1-methylcyclopropanecarboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts, filter, and evaporate the solvent to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization or distillation.

Step 4: Amidation of 1-Methylcyclopropanecarboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through several methods.

Method A: High-Temperature Amidation with Ammonia

Experimental Protocol:

-

Place 1-methylcyclopropanecarboxylic acid and liquid ammonia in a high-pressure autoclave.

-

Seal the autoclave and heat it to a temperature of 180-260°C.

-

Maintain the reaction at this temperature for several hours.

-

Cool the autoclave, vent the excess ammonia, and collect the solid 1-methylcyclopropanecarboxamide.

Method B: Conversion to Acid Chloride followed by Amination

Experimental Protocol:

-

Acid Chloride Formation:

-

To a flask containing 1-methylcyclopropanecarboxylic acid, add thionyl chloride dropwise with stirring.

-

Heat the reaction mixture gently (e.g., 80°C) until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-methylcyclopropanecarbonyl chloride.

-

-

Amination:

-

Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia, with vigorous stirring.

-

After the reaction is complete, wash the mixture with water, dry the organic layer, and evaporate the solvent to yield 1-methylcyclopropanecarboxamide.

-

Quantitative Data for Amidation of Cyclopropanecarboxylic Acid (as a model):

| Parameter | Method A | Method B | Reference |

| Reagents | Ammonia | Thionyl Chloride, Ammonia | |

| Temperature | 240°C | Room Temperature to 80°C | |

| Pressure | 41-44 bar | Atmospheric | |

| Yield | ~95% | ~90% (for acid chloride formation) |

Experimental Workflow Diagram

The following diagram illustrates the key stages and processes in the synthesis of 1-methylcyclopropanecarboxamide.

These protocols and application notes provide a framework for the synthesis of 1-methylcyclopropanecarboxamide from γ-butyrolactone. Researchers should note that the α-methylation step may require optimization and further investigation to establish a reliable and high-yielding procedure. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

- 1. CN111499508B - Preparation method of methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids - Google Patents [patents.google.com]

- 4. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Laboratory Synthesis of 1-Methylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-methylcyclopropanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route involves the conversion of 1-methylcyclopropanecarboxylic acid to the corresponding amide. Two robust and widely applicable protocols are presented: the direct amide coupling using a peptide coupling reagent and a two-step procedure via an acyl chloride intermediate. These methods offer reliable pathways to obtain the target compound in good yield and purity. This guide includes comprehensive experimental procedures, reagent and equipment lists, safety precautions, and methods for purification and characterization.

Introduction

Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to bioactive molecules. 1-Methylcyclopropanecarboxamide serves as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation from 1-methylcyclopropanecarboxylic acid is a fundamental transformation in organic synthesis. The protocols described herein are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Chemical Structures

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methylcyclopropanecarboxylic acid |  | C₅H₈O₂ | 100.12[1] |

| 1-Methylcyclopropanecarboxamide |  | C₅H₉NO | 99.13[2] |

Synthetic Pathways Overview

The synthesis of 1-methylcyclopropanecarboxamide from its corresponding carboxylic acid can be achieved through several methods. The most common approaches involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source, such as ammonia. Below are diagrams illustrating two prevalent synthetic strategies.

Caption: Amide formation via direct coupling.

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocols

Protocol 1: Direct Amide Coupling Using HATU

This protocol details the synthesis of 1-methylcyclopropanecarboxamide from 1-methylcyclopropanecarboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent.

Materials and Equipment

| Reagents | Equipment |

| 1-Methylcyclopropanecarboxylic acid | Round-bottom flask |

| HATU | Magnetic stirrer and stir bar |

| Diisopropylethylamine (DIPEA) | Syringes |

| Ammonia (0.5 M in 1,4-dioxane or THF) | Nitrogen inlet |

| Dichloromethane (DCM), anhydrous | Ice bath |

| Saturated aqueous sodium bicarbonate | Separatory funnel |

| Brine | Rotary evaporator |

| Anhydrous magnesium sulfate | Standard glassware for extraction |

| Silica gel for column chromatography | Chromatography column |

Procedure

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylcyclopropanecarboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of ammonia (e.g., 0.5 M in 1,4-dioxane or THF) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-methylcyclopropanecarboxamide.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 70-90% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of 1-methylcyclopropanecarboxamide |

| ¹³C NMR | Consistent with the structure of 1-methylcyclopropanecarboxamide |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₅H₁₀NO: 100.0757; Found: 100.0759 |

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol describes a two-step synthesis involving the formation of 1-methylcyclopropanecarbonyl chloride followed by amidation.

Materials and Equipment

| Reagents | Equipment |

| 1-Methylcyclopropanecarboxylic acid | Round-bottom flask with reflux condenser |

| Thionyl chloride (SOCl₂) or Oxalyl chloride | Magnetic stirrer and stir bar |

| Anhydrous dichloromethane (DCM) or Toluene | Heating mantle |

| Ammonium hydroxide (concentrated aqueous solution) | Nitrogen inlet |

| Dichloromethane (DCM) for extraction | Ice bath |

| Saturated aqueous sodium bicarbonate | Separatory funnel |

| Brine | Rotary evaporator |

| Anhydrous sodium sulfate | Standard glassware for extraction and filtration |

| Silica gel for column chromatography | Chromatography column |

Procedure

Step 1: Formation of 1-Methylcyclopropanecarbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-methylcyclopropanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Amidation of 1-Methylcyclopropanecarbonyl chloride

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (excess, e.g., 5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield 1-methylcyclopropanecarboxamide.

Expected Yield and Characterization

| Parameter | Expected Value |

| Overall Yield | 60-80% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of 1-methylcyclopropanecarboxamide |

| ¹³C NMR | Consistent with the structure of 1-methylcyclopropanecarboxamide |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₅H₁₀NO: 100.0757; Found: 100.0759 |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of 1-methylcyclopropanecarboxamide.

Caption: General laboratory workflow for synthesis and purification.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

-

Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as thionyl chloride, oxalyl chloride, DIPEA, and organic solvents should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

-

DIPEA is a corrosive and flammable liquid.

-

Concentrated ammonium hydroxide is corrosive and has a pungent odor.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols outlined in this document provide reliable and efficient methods for the laboratory synthesis of 1-methylcyclopropanecarboxamide from 1-methylcyclopropanecarboxylic acid. The choice between the direct coupling method and the acyl chloride route will depend on the specific requirements of the synthesis, available reagents, and the scale of the reaction. Both methods, when performed with appropriate care and technique, can provide the desired product in high yield and purity, ready for use in further synthetic applications in drug discovery and development.

References

Application Note: Synthesis of 1-Methylcyclopropylamine via Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methylcyclopropylamine, a valuable building block in medicinal chemistry, using 1-methylcyclopropanecarboxamide as a key intermediate. The featured synthesis route is the Hofmann rearrangement, a reliable method for converting primary amides into primary amines with one fewer carbon atom. This application note includes physicochemical properties of the reactant and product, a step-by-step experimental protocol, and a summary of expected outcomes.

Introduction